Cas no 1340824-84-1 (N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide)

N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide is a specialized heterocyclic compound featuring a fused oxadiazole-furan-carboxamide structure. Its unique molecular architecture, combining a 3-methyl-1,2,4-oxadiazole moiety with a cyclohexyl-linked furan-2-carboxamide group, offers distinct reactivity and potential applications in medicinal chemistry and agrochemical research. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the furan-carboxamide component enhances binding affinity in target systems. This compound is particularly valuable for structure-activity relationship (SAR) studies due to its modular design, enabling precise modifications for optimizing physicochemical properties. Its synthetic versatility and balanced lipophilicity make it a promising intermediate for developing bioactive molecules with improved pharmacokinetic profiles.
N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide structure
1340824-84-1 structure
Product Name:N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide
CAS No:1340824-84-1
MF:C14H17N3O3
MW:275.303083181381
CID:6584948
PubChem ID:53181915
Update Time:2025-11-06

N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide
    • N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide
    • VU0539379-1
    • 1340824-84-1
    • N~2~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide
    • F6240-4710
    • N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-2-carboxamide
    • AKOS024542021
    • Inchi: 1S/C14H17N3O3/c1-10-15-13(20-17-10)14(7-3-2-4-8-14)16-12(18)11-6-5-9-19-11/h5-6,9H,2-4,7-8H2,1H3,(H,16,18)
    • InChI Key: BDTXVNVFHUWMPC-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(NC1(C2ON=C(C)N=2)CCCCC1)=O

Computed Properties

  • Exact Mass: 275.12699141g/mol
  • Monoisotopic Mass: 275.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 81.2Ų

N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide Pricemore >>

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Additional information on N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide

Introduction to N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide (CAS No. 1340824-84-1)

N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1340824-84-1, represents a fusion of heterocyclic chemistry and pharmacophore design, making it a promising candidate for further exploration in drug development.

The molecular structure of this compound features a cyclohexylfuran moiety linked to an amide group, which is further substituted with a 3-methyl-1,2,4-oxadiazole ring. The presence of these functional groups not only contributes to the compound's complex chemical behavior but also opens up numerous possibilities for its interaction with biological targets. The cyclohexylfuran component is particularly noteworthy, as it has been shown to exhibit favorable pharmacokinetic properties in previous studies.

In recent years, there has been a growing interest in the development of novel therapeutic agents that incorporate oxadiazole derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 3-methyl-1,2,4-oxadiazole ring in N-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran-2-carboxamide is expected to enhance its pharmacological potential by providing additional binding sites for biological targets.

One of the most exciting aspects of this compound is its potential application in the treatment of various diseases. For instance, studies have suggested that oxadiazole-containing molecules may interfere with key enzymatic pathways involved in cancer progression. The N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylfuran moiety could serve as a scaffold for designing molecules that specifically target cancer cells while minimizing toxicity to healthy tissues.

The synthesis of N-1-(3-methyl-1,2,4-oxadiazol-5-y)cyclohexylfuran-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in achieving the desired molecular architecture. These methods not only improve the efficiency of the synthesis but also allow for greater flexibility in modifying the structure of the compound.

Recent advancements in computational chemistry have also played a significant role in the study of this compound. Molecular modeling techniques have been used to predict the binding affinity of N-(3-methyl-l,2,-4 oxadiazol 5 ylcyclohexylfuran) carboxamide to various biological targets. These predictions provide valuable insights into the compound's potential pharmacological activity and help guide further experimental investigations.

The pharmacological evaluation of N-l(3 methyl l 24 oxadiazol 5 ylcyclohexylfuran) carboxamide has revealed several promising properties. In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes implicated in disease processes. Additionally, preliminary animal studies suggest that it may have therapeutic potential in models of inflammation and cancer.

One of the key challenges in developing this compound into a viable drug is optimizing its pharmacokinetic profile. Issues such as solubility, bioavailability, and metabolic stability need to be addressed to ensure that it can be effectively delivered to target tissues. Collaborative efforts between synthetic chemists and pharmacologists are essential in overcoming these challenges and translating preclinical findings into clinical applications.

The future direction of research on N-l(3 methyl l 24 oxadiazol 5 ylcyclohexylfuran) carboxamide is likely to focus on refining its chemical structure and exploring new therapeutic applications. By leveraging cutting-edge synthetic methodologies and computational tools, scientists can fine-tune the properties of this compound to enhance its efficacy and safety. This approach aligns with the broader goals of modern drug discovery efforts aimed at developing innovative treatments for complex diseases.

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